2-((1S,5R)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanamine
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Overview
Description
2-(6,6-Dimethyl-bicyclo[311]hept-2-en-2-yl)-ethylamine is a bicyclic amine compound characterized by its unique structure, which includes a bicyclo[311]heptane core with a dimethyl substitution and an ethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,6-dimethyl-bicyclo[3.1.1]hept-2-en-2-yl)-ethylamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the bicyclo[3.1.1]heptane core, which can be derived from readily available precursors such as pinene.
Functionalization: The core structure is then functionalized to introduce the dimethyl groups and the ethylamine moiety. This can be achieved through a series of reactions, including alkylation and amination.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2-(6,6-dimethyl-bicyclo[3.1.1]hept-2-en-2-yl)-ethylamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated purification systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(6,6-Dimethyl-bicyclo[3.1.1]hept-2-en-2-yl)-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The ethylamine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of amine derivatives.
Scientific Research Applications
2-(6,6-Dimethyl-bicyclo[3.1.1]hept-2-en-2-yl)-ethylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(6,6-dimethyl-bicyclo[3.1.1]hept-2-en-2-yl)-ethylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Myrtenol: A related compound with a similar bicyclic structure but different functional groups.
α-Pinene: Another bicyclic compound with structural similarities but distinct chemical properties.
Bicyclo[3.1.1]hept-2-ene-2-methanol: Shares the bicyclic core but differs in functionalization.
Uniqueness
2-(6,6-Dimethyl-bicyclo[311]hept-2-en-2-yl)-ethylamine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H19N |
---|---|
Molecular Weight |
165.27 g/mol |
IUPAC Name |
2-[(1S,5R)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]ethanamine |
InChI |
InChI=1S/C11H19N/c1-11(2)9-4-3-8(5-6-12)10(11)7-9/h3,9-10H,4-7,12H2,1-2H3/t9-,10-/m1/s1 |
InChI Key |
SIZTVXYVPBPGJR-NXEZZACHSA-N |
Isomeric SMILES |
CC1([C@@H]2CC=C([C@H]1C2)CCN)C |
Canonical SMILES |
CC1(C2CC=C(C1C2)CCN)C |
Origin of Product |
United States |
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